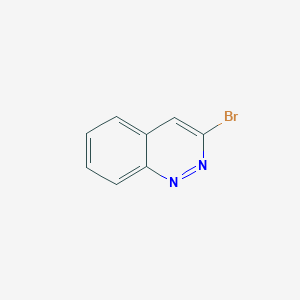

3-Bromocinnoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromocinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-5-6-3-1-2-4-7(6)10-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYRUXMLXSGXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506580 | |

| Record name | 3-Bromocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78593-33-6 | |

| Record name | 3-Bromocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromocinnoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromocinnoline and Its Advanced Precursors

Direct Bromination Approaches for Cinnoline (B1195905) Functionalization

Direct C-H bromination of the parent cinnoline ring presents significant regioselectivity challenges. The electronic nature of the cinnoline system, with its electron-deficient pyridazine (B1198779) ring, makes direct electrophilic substitution difficult without the influence of directing groups.

Achieving regioselective bromination at the C3 position of an unsubstituted cinnoline ring is not a widely documented or straightforward transformation. The inherent reactivity of the cinnoline nucleus often directs electrophilic attack to the benzene (B151609) ring or functionalization at the C4 position, which is activated by the adjacent nitrogen atom (N1).

However, functionalization at the C3 position can be achieved when an activating group is present at the C4 position. For instance, the direct halogenation of cinnolin-4-ol derivatives has been reported to yield 3-halocinnolin-4-ols. thieme-connect.de In this context, the hydroxyl group at C4 facilitates the electrophilic substitution at the adjacent C3 position. Bromination of cinnolin-4-ols is typically carried out using bromine in an alkaline medium. thieme-connect.de This suggests that direct C3 bromination is feasible but often contingent on the presence of a suitable directing group on the precursor.

Given the difficulty of direct C3 bromination on the parent cinnoline, optimization focuses on precursor-based methods. For the bromination of activated substrates like cinnolin-4-ol, reaction conditions are critical. The choice of brominating agent (e.g., Br2) and the solvent system (e.g., an alkaline medium) are key parameters that must be controlled to maximize the yield of the 3-bromo product and minimize side reactions. thieme-connect.de Research into modern C-H activation techniques, potentially using transition-metal catalysis, may offer future pathways for the direct and selective C3 functionalization of cinnoline, but specific protocols for C3 bromination using these methods are not yet prominently established in the literature. rsc.org

Precursor-Based Synthesis Strategies

Due to the challenges of direct bromination, precursor-based syntheses are the most common and reliable methods for obtaining 3-bromocinnoline. These strategies involve either modifying a pre-formed cinnoline ring or constructing the brominated cinnoline scaffold from acyclic precursors.

A classic and highly effective method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction. wikipedia.org This two-step process is a viable and logical pathway for the synthesis of this compound from a 3-aminocinnoline precursor.

The general procedure involves:

Diazotization : The 3-aminocinnoline precursor is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr), at low temperatures (0–5 °C). This converts the primary amino group into a diazonium salt (cinnoline-3-diazonium bromide).

Sandmeyer Reaction : The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The copper salt catalyzes the decomposition of the diazonium salt, releasing nitrogen gas and installing the bromine atom at the C3 position to yield this compound. wikipedia.org

While this represents a standard synthetic transformation, the specific application to 3-aminocinnoline can be sensitive to reaction conditions. In some heterocyclic systems, unexpected side reactions, such as intramolecular cyclization, can occur during diazotization if other reactive functional groups are present. semanticscholar.org

Table 1: General Protocol for Sandmeyer Bromination of 3-Aminocinnoline

| Step | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Diazotization | 3-Aminocinnoline, Sodium Nitrite, Hydrobromic Acid | Aqueous solution, 0–5 °C | Cinnoline-3-diazonium bromide |

| Substitution | Copper(I) Bromide | Aqueous solution, heat may be required | this compound |

This table represents a generalized protocol based on the standard Sandmeyer reaction. wikipedia.org

The Richter cyclization is a powerful method for constructing the cinnoline ring system. This reaction involves the acid-mediated cyclization of ortho-alkynylaryltriazenes. When an o-(1,3-butadiynyl)phenyltriazene derivative is used as the precursor, the reaction proceeds to form a brominated cinnoline scaffold. researchgate.netresearchgate.net

However, studies consistently show that this pathway leads to the regioselective formation of 4-bromocinnoline (B8793254) derivatives, not this compound. researchgate.netresearchgate.net The reaction mechanism involves the protonation of the triazene, loss of the amine moiety to form a diazonium salt, and subsequent intramolecular cyclization where the terminal alkyne attacks the diazonium group. The bromine atom from the hydrobromic acid (HBr) used as the acid catalyst is then incorporated at the C4 position.

An exemplary reaction involves treating an o-(1,3-butadiynyl)phenyltriazene with concentrated HBr in a solvent like acetone. acs.org This reliably produces a 3-alkynyl-4-bromocinnoline. This method is valuable for accessing the 4-bromocinnoline core, which can be a precursor for further functionalization.

Table 2: Richter Cyclization for the Synthesis of 4-Bromocinnoline Derivatives

| Precursor | Reagents & Conditions | Product | Finding |

|---|---|---|---|

| o-(1,3-butadiynyl)phenyltriazene | Concentrated HBr, Acetone, 20 °C | 3-Alkynyl-4-bromocinnoline | Short and efficient synthesis of the 4-bromocinnoline scaffold. researchgate.netresearchgate.net |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, offer an efficient and atom-economical approach to complex molecules. nih.gov Several MCRs have been developed for the synthesis of the core cinnoline scaffold, representing a modern strategy for accessing this heterocyclic system.

One reported MCR involves a transition-metal-free, formal [2+2+2] cycloaddition of an aryne, tosylhydrazine (which generates diazene (B1210634) in situ), and an α-bromo ketone. This one-pot reaction forms two C-N bonds and one C-C bond to construct a substituted cinnoline ring under mild conditions. ijbpas.com Another approach utilizes a microwave-assisted reaction between ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates, aromatic aldehydes, and nitromethane (B149229) to create densely functionalized cinnolines.

While these MCRs provide elegant and efficient access to complex cinnoline derivatives, they are not typically designed for the specific synthesis of the parent this compound. Instead, they build highly substituted scaffolds that may incorporate a bromine atom as part of one of the initial components (e.g., an α-bromo ketone).

Table 3: Examples of Multi-component Reactions for Cinnoline Synthesis

| Reaction Type | Components | Key Features | Resulting Scaffold |

|---|---|---|---|

| Cycloaddition | 1. Aryne2. Tosylhydrazine3. α-Bromo Ketone | Transition-metal-free; mild conditions; forms three new bonds in one step. ijbpas.com | Substituted Cinnoline |

| Microwave-Assisted Condensation/Cyclization | 1. Dihydropyridazine-3-carboxylate derivative2. Aromatic Aldehyde3. Nitromethane | Microwave-assisted; efficient one-pot synthesis. | Densely Functionalized Cinnoline |

Organometallic Approaches for Cinnoline Functionalization

Organometallic reagents have proven to be powerful tools for the regioselective functionalization of the cinnoline core. The use of magnesium and zinc reagents, in particular, has enabled precise control over the site of metalation, which is a crucial step for subsequent electrophilic trapping, including bromination.

The direct and regioselective functionalization of the cinnoline scaffold can be achieved through controlled metalation reactions. acs.org Research has demonstrated that the use of specific metalating agents can direct the deprotonation to either the C3 or C8 position of the cinnoline ring. acs.org

A notable method involves the use of a frustrated Lewis pair composed of BF₃·Et₂O and TMP₂Mg·2LiCl (where TMP stands for 2,2,6,6-tetramethylpiperidyl). acs.org This combination facilitates magnesiation specifically at the C3-position. rsc.org In contrast, the application of TMPMgCl·LiCl allows for selective zincation at the C8-position. rsc.org This differential reactivity provides a versatile platform for introducing various functional groups at distinct positions on the cinnoline core. acs.org

The choice of the TMP-base is critical for achieving high regioselectivity. rsc.orgacs.org These sterically hindered bases, complexed with lithium chloride, effectively deprotonate specific sites on aromatic and heterocyclic substrates. uni-muenchen.de The resulting organomagnesium or organozinc intermediates are highly valuable for further synthetic transformations. rsc.orguni-muenchen.de

Table 1: Regioselective Metalation of Cinnoline

| Reagent/Method | Position of Metalation | Resulting Intermediate |

|---|---|---|

| BF₃·Et₂O and TMP₂Mg·2LiCl | C3 | 3-Magnesiated Cinnoline |

This table summarizes the regioselective metalation of the cinnoline scaffold using different magnesium and zinc reagents.

Once the regioselective metalation of the cinnoline ring is achieved, the resulting organometallic intermediate can be trapped with an electrophile. For the synthesis of this compound, a bromine source is introduced to react with the C3-metalated species.

While direct bromination of some aromatic compounds can be challenging and lead to mixtures of products, the use of metalated intermediates offers a more controlled approach. organic-chemistry.org The transmetalation of aryllithium compounds to the corresponding arylzinc species, for example, has been shown to significantly improve the yields of subsequent bromination reactions by minimizing side reactions. organic-chemistry.org

In the context of cinnoline, after the C3-magnesiated intermediate is formed, it can be reacted with a suitable brominating agent, such as N-bromosuccinimide (NBS) or molecular bromine, to afford this compound. This two-step sequence of regioselective metalation followed by electrophilic bromination provides a reliable route to the target compound.

Palladium-Catalyzed Synthesis and Cross-Coupling Precursors

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as a versatile precursor in these transformations, particularly in Suzuki-Miyaura and Sonogashira coupling reactions.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a powerful method for creating biaryl structures. mdpi.com this compound is an ideal substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups at the C3-position. nih.govrsc.org

The synthesis of this compound for this purpose can be achieved through methods such as the diazotization of a corresponding amino-cinnoline followed by a Sandmeyer-type reaction with a bromide source. Alternatively, direct bromination of cinnoline-N-oxide can be employed. The resulting this compound can then be subjected to Suzuki-Miyaura coupling conditions, typically involving a palladium catalyst, a base, and an appropriate boronic acid or ester. mdpi.comnih.gov The efficiency and mild conditions of the Suzuki-Miyaura reaction make it a favored method for the diversification of the cinnoline scaffold. nih.gov

Table 2: Example of Suzuki-Miyaura Coupling of a Bromo-heterocycle

| Bromo-heterocycle | Boronic Acid/Ester | Catalyst | Base | Product |

|---|---|---|---|---|

| ortho-bromoaniline | Benzylboronic ester | Pd(dppf)Cl₂ | K₂CO₃ | ortho-substituted aniline (B41778) |

This table provides examples of Suzuki-Miyaura coupling reactions involving bromo-heterocycles, illustrating the versatility of this method.

The Sonogashira coupling reaction, which pairs a terminal alkyne with an aryl or vinyl halide, is another key palladium-catalyzed transformation. scirp.org In some synthetic strategies, a more complex precursor, 3-alkynyl-4-bromocinnoline, is utilized. researchgate.netscispace.com This substrate allows for sequential or regioselective cross-coupling reactions.

The synthesis of 3-alkynyl-4-bromocinnoline can be accomplished through a Richter cyclization of an o-(1,3-butadiynyl)phenyltriazene. scispace.com The resulting compound has two reactive sites for palladium-catalyzed reactions: the C-Br bond and the terminal alkyne. The Sonogashira coupling can then be employed to introduce a second acetylenic moiety by reacting the C-Br bond with a terminal alkyne, such as 5-hexyn-1-ol. researchgate.netscispace.com This approach provides access to complex di-alkynyl cinnoline derivatives. researchgate.net

The "inverse Sonogashira reaction," where an alkynyl halide is coupled with an unactivated C-H bond, represents an alternative strategy, though it is less commonly applied to cinnoline itself. nih.gov

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. paperpublications.orgacs.org When considering the synthesis of this compound, several of these principles can be applied to improve the sustainability of the process.

One key principle is the use of catalytic reagents over stoichiometric ones. bridgew.edu The palladium-catalyzed reactions discussed, such as Suzuki-Miyaura and Sonogashira couplings, are excellent examples of this, as they require only small amounts of catalyst. scielo.org.mx Another principle is the reduction of hazardous substances. skpharmteco.comwordpress.com This involves choosing less toxic solvents and reagents. For instance, exploring water as a solvent for cross-coupling reactions is a significant step towards greener synthesis. beilstein-journals.org

Atom economy, which measures how many atoms of the reactants are incorporated into the final product, is another important consideration. acs.org Synthetic routes that minimize the formation of byproducts are preferred. Additionally, designing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. paperpublications.orgbridgew.edu While specific green chemistry protocols for this compound are not extensively documented, the broader principles of using catalytic methods, avoiding hazardous materials, and maximizing atom economy are directly applicable to its synthesis and derivatization. bridgew.edu

Chemical Transformations and Reactivity of 3 Bromocinnoline

Nucleophilic Aromatic Substitution Reactions at C3 Position

The bromine atom at the C3 position of the cinnoline (B1195905) ring is susceptible to displacement by various nucleophiles, a classic example of nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a diverse range of functional groups onto the cinnoline core.

Substitution with Nitrogen-Containing Nucleophiles

The reaction of 3-bromocinnoline with nitrogen-based nucleophiles provides a direct route to 3-aminocinnoline derivatives. researchgate.net Much like ammonia's reaction with haloalkanes, the lone pair of electrons on the nitrogen atom of the nucleophile attacks the electron-deficient C3 carbon of the cinnoline ring, leading to the displacement of the bromide ion. chemguide.co.uksavemyexams.com This process can be conceptualized as the introduction of an amine group into the organic molecule. researchgate.net

A variety of amines can be utilized in this reaction, leading to the formation of primary, secondary, and tertiary amine-substituted cinnolines. chemguide.co.uklibretexts.org For instance, the reaction with ammonia (B1221849) or primary amines will yield the corresponding 3-aminocinnoline or 3-(alkylamino)cinnoline. It is important to note that the initial product, a primary amine, can itself act as a nucleophile and react with another molecule of this compound, potentially leading to the formation of secondary and even tertiary amine products. libretexts.org

The Gabriel synthesis, a method that uses the phthalimide (B116566) anion as a protected form of ammonia, can also be adapted to synthesize primary 3-aminocinnolines, offering a way to avoid the over-alkylation issue. libretexts.org

| Nitrogen Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Ammonia (NH3) | 3-Aminocinnoline | Typically requires a large excess of ammonia to favor the primary amine product. chemguide.co.uk |

| Primary Amines (R-NH2) | 3-(Alkylamino)cinnoline | Reaction conditions can be controlled to minimize further substitution. |

| Phthalimide Anion | 3-Aminocinnoline (after hydrolysis) | Gabriel synthesis provides a cleaner route to the primary amine. libretexts.org |

Substitution with Oxygen- and Sulfur-Containing Nucleophiles

Oxygen and sulfur nucleophiles can also displace the bromine atom at the C3 position of cinnoline. libretexts.orgochem.com Thiolate anions, the conjugate bases of thiols, are particularly effective nucleophiles and readily react with compounds like this compound to form 3-(alkylthio)cinnoline or 3-(arylthio)cinnoline derivatives. libretexts.org The high nucleophilicity of sulfur makes these reactions efficient. libretexts.orgorganic-chemistry.org

Similarly, alkoxides and phenoxides (the conjugate bases of alcohols and phenols) can serve as oxygen-containing nucleophiles to produce the corresponding 3-alkoxycinnolines and 3-aryloxycinnolines. rsc.org

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Alkoxide (RO-) | 3-Alkoxycinnoline | This compound + RO- → 3-(Alkoxy)cinnoline + Br- |

| Thiolate (RS-) | 3-(Alkylthio)cinnoline | This compound + RS- → 3-(Alkylthio)cinnoline + Br-libretexts.org |

Copper Cyanide Mediated Conversions to Nitrile Derivatives

The introduction of a nitrile group at the C3 position can be achieved through reaction with a cyanide source. Copper(I) cyanide is a common reagent for this transformation, converting this compound into 3-cyanocinnoline. mdpi.com This reaction is a valuable method for introducing a versatile cyano group, which can be further elaborated into other functional groups such as carboxylic acids, amides, or amines. The reaction of 3-bromocinnolin-4-one with copper cyanide yields the corresponding 3-cyano-cinnolin-4-one. mdpi.com

Cross-Coupling Reactions and Derivative Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. This compound is an excellent substrate for these reactions, allowing for the introduction of aryl, and ethynyl (B1212043) groups at the C3 position.

Suzuki-Miyaura Coupling for C-C Bond Formation at C3

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds. wikipedia.orglibretexts.orgnih.gov

This compound can be effectively coupled with various arylboronic acids to yield 3-arylcinnoline derivatives. rsc.orgresearchgate.netrsc.orgmdpi.com The reaction proceeds through a catalytic cycle involving oxidative addition of the this compound to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst System | Product Type |

|---|---|---|---|

| This compound | Arylboronic acid (Ar-B(OH)2) | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) nih.govscielo.org.mx | 3-Aryl-cinnoline |

Sonogashira Coupling for Ethynyl Cinnoline Derivatives

The Sonogashira coupling reaction provides a reliable method for the synthesis of alkynyl-substituted aromatic compounds by coupling a terminal alkyne with an aryl or vinyl halide. scirp.orgresearchgate.netscirp.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. scirp.orgorganic-chemistry.org

This compound serves as a suitable coupling partner in the Sonogashira reaction, reacting with various terminal alkynes to produce 3-ethynylcinnoline (B3284488) derivatives. thieme-connect.deepdf.pubnih.gov For example, the reaction of this compound with 2-methyl-3-butyn-2-ol (B105114) in the presence of a palladium catalyst and copper(I) iodide yields 3-(3-hydroxy-3-methylbut-1-ynyl)cinnoline. epdf.pub This reaction highlights the ability to introduce functionalized alkyne chains onto the cinnoline ring. thieme-connect.deepdf.pub

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Product Example | Yield |

|---|---|---|---|---|

| This compound | Phenylacetylene | PdCl2(PPh3)2, CuI, Et2NH epdf.pub | 3-Phenylethynylcinnoline | 36% thieme-connect.de |

| This compound | 2-Methyl-3-butyn-2-ol | PdCl2(PPh3)2, CuI, Et2NH epdf.pub | 3-(3-Hydroxy-3-methylbut-1-ynyl)cinnoline | 35% thieme-connect.de |

Reductive Transformations of this compound

The reduction of cinnoline and its derivatives can lead to the formation of 1,4-dihydrocinnolines. thieme-connect.de For instance, reacting cinnoline with lithium aluminum hydride produces 1,4-dihydrocinnoline. thieme-connect.de While the direct reduction of this compound to cinnoline is not explicitly described in the provided search results, the general reactivity suggests that a debromination followed by or concurrent with reduction of the heterocyclic ring is a plausible transformation. The reduction of the C-Br bond can often be achieved under conditions similar to those used for ring reduction.

Reactivity in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the preceding step. wikipedia.org These reactions are highly efficient as they allow for the formation of multiple bonds in a single pot without isolating intermediates. wikipedia.org

This compound and its derivatives are potential substrates for palladium-catalyzed cascade reactions to form complex polycyclic compounds. researchgate.net Such a sequence can involve an initial C-H alkenylation followed by an intramolecular C-H arylation. researchgate.net The development of domino reactions is a significant area of modern organic chemistry, aiming for step-economical syntheses of complex molecules. researchgate.net While specific examples detailing the use of this compound in cascade reactions are limited in the provided search results, the principles of cascade design using related bromo-heterocyclic compounds suggest its applicability. researchgate.net

Palladium-Catalyzed C-H Alkenylation-Arylation Cascades with Bromocinnamyl Derivatives

A significant advancement in the synthesis of complex polycyclic aromatic compounds has been achieved through palladium-catalyzed cascade reactions that involve a sequence of C-H alkenylation and arylation. This methodology provides a direct and efficient route to construct intricate molecular architectures, such as naphthalene-fused indole (B1671886) derivatives, from readily accessible starting materials.

The reaction typically involves the treatment of a 3-bromoaniline (B18343) derivative, which has a bromocinnamyl group attached to the nitrogen atom, with a palladium catalyst. A common catalytic system for this transformation is a combination of palladium(II) acetate (B1210297) ([Pd(OAc)₂]) and a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) tetrafluoroborate (B81430) (PCy₃·HBF₄). The presence of a base, such as cesium carbonate (Cs₂CO₃), and a solvent like dioxane are crucial for the reaction to proceed effectively.

The cascade process is initiated by an intramolecular C-H alkenylation, which forms an indole derivative as an intermediate. This is immediately followed by a second intramolecular C-H arylation step, leading to the final polycyclic heterocycle. This double cyclization is a powerful tool for creating fused indoles that incorporate other heteroaromatic rings, including dibenzofuran, dibenzothiophene, carbazole, and benzofuran. An interesting aspect of this reaction is its regioselectivity; when an aniline (B41778) derivative without substituents at the 2 and 6 positions is used, the initial C-H arylation preferentially occurs at the more sterically hindered position of the aniline ring.

This palladium-catalyzed dual C-H functionalization highlights the synthetic utility of cascade reactions in modern organic chemistry, allowing for the construction of multiple bonds and rings in a single operational step.

Table 1: Representative Palladium-Catalyzed C-H Alkenylation-Arylation Cascade

| Substrate | Catalyst/Ligand | Base | Solvent | Product | Yield |

| N-(bromocinnamyl)-3-bromoaniline Derivative | [Pd(OAc)₂] / PCy₃·HBF₄ | Cs₂CO₃ | Dioxane | Naphthalene-fused indole derivative | Good |

| N-(bromocinnamyl)-bromoheterocyclic amine | [Pd(OAc)₂] / PCy₃·HBF₄ | Cs₂CO₃ | Dioxane | Heteroaromatic-fused indole derivative | Good |

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For cinnoline (B1195905) derivatives, ¹H and ¹³C NMR are instrumental in assigning the positions of protons and carbon atoms, respectively. holzer-group.at

While specific NMR data for 3-bromocinnoline is not extensively detailed in the provided results, the principles of NMR analysis on the cinnoline core are directly applicable. The electronegativity of the bromine atom and its position on the ring would influence the chemical shifts of the adjacent protons and carbons. ucl.ac.uklibretexts.org Specifically, the carbon atom bonded to the bromine would experience a characteristic downfield shift in the ¹³C NMR spectrum. libretexts.orgudel.edu The proton signals would also be affected by the substituent, with their chemical shifts and coupling constants providing valuable information for structural confirmation. pdx.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Cinnoline Derivatives

| Nucleus | Functional Group/Position | Typical Chemical Shift (ppm) | Reference |

| ¹H | Aromatic Protons | 7.0 - 8.5 | rsc.org |

| ¹³C | Aromatic Carbons | 110 - 150 | libretexts.orgrsc.org |

| ¹³C | Carbonyl Carbon (in tautomers) | ~170 | holzer-group.at |

| ¹³C | C-Br | 110 - 125 (estimated) | libretexts.orgudel.edu |

Note: The table provides general ranges, and specific values for this compound would require experimental determination.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. eurofins-biomnis.com In the analysis of this compound, MS would be used to confirm its molecular weight and to study its fragmentation patterns, which can offer insights into its structure. wikipedia.org

The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic pair of peaks (M and M+2) of similar intensity. libretexts.org This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation analysis, often achieved through techniques like collision-induced dissociation (CID) in a tandem mass spectrometer, would reveal how the molecule breaks apart. wikipedia.org The fragmentation pattern can help to confirm the connectivity of the atoms within the this compound structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure Investigations

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. vscht.czedinst.com These techniques are highly effective for identifying functional groups and providing a "fingerprint" of the molecule's structure. wikipedia.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). vscht.cz The IR spectrum of this compound would display characteristic absorption bands for the aromatic C-H and C=C stretching vibrations. libretexts.orgspecac.com Aromatic C-H stretching typically appears above 3000 cm⁻¹, while C=C stretching vibrations in the aromatic ring are observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would also be present, typically in the lower frequency region of the spectrum.

Table 2: General IR Absorption Frequencies for Functional Groups Relevant to this compound

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Reference |

| Aromatic C-H | Stretch | 3000 - 3100 | libretexts.orglibretexts.org |

| Aromatic C=C | Stretch | 1400 - 1600 | specac.comlibretexts.org |

| C-Br | Stretch | 500 - 600 | General IR tables |

Electronic Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy techniques, such as UV-Vis absorption, fluorescence, and phosphorescence, provide information about the electronic transitions within a molecule and its subsequent de-excitation pathways. scielo.br

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound would show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic cinnoline ring system. scielo.br The position and intensity of these bands are characteristic of the molecule's electronic structure. For similar quinoline (B57606) derivatives, absorption bands are observed in the UV region, often with maxima below 350 nm. nih.gov

Fluorescence and Phosphorescence: Fluorescence is the emission of light from a singlet excited state, while phosphorescence is emission from a triplet excited state. thermofisher.com The fluorescence and phosphorescence properties of cinnoline derivatives are of interest for applications such as chemosensors. researchgate.net Some substituted cinnolines have been shown to exhibit fluorescence. For example, 3-(phenylethynyl)cinnoline (B3286346) shows a fluorescence emission at 420 nm when excited at 350 nm. vulcanchem.com The presence of the heavy bromine atom in this compound could potentially enhance intersystem crossing, leading to increased phosphorescence and reduced fluorescence. The study of these photophysical properties can provide valuable data on the excited state dynamics of the molecule. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Determination

A single-crystal X-ray diffraction analysis of this compound would yield its exact molecular geometry. The resulting crystal structure would confirm the planarity of the cinnoline ring and the position of the bromine atom. It would also reveal intermolecular interactions, such as stacking or halogen bonding, that govern the crystal packing. While a specific crystal structure for this compound was not found in the search results, the methodology is standard for such compounds. For example, the crystal structure of a related spiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene] derivative was determined using this technique, providing detailed structural parameters. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. While this compound itself is a diamagnetic molecule with no unpaired electrons and therefore EPR-silent, this technique could be employed to study any radical intermediates that might be formed during its chemical reactions. The interaction between an unpaired electron and nuclear spins can lead to hyperfine splitting in the EPR spectrum, providing information about the structure of the radical. ucl.ac.uk

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry, particularly methods based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the properties of molecules like this compound. imperial.ac.ukq-chem.com

DFT calculations can be used to:

Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles in the ground state. nih.gov

Calculate spectroscopic properties:

NMR: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts, which can then be compared with experimental data for structural assignment. researchgate.netcsic.es

Vibrational Frequencies: Theoretical calculations can predict the IR and Raman active vibrational modes, aiding in the interpretation of experimental spectra. researchgate.net

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, helping to assign the bands observed in UV-Vis spectra.

Investigate Tautomerism: Computational methods can determine the relative energies and stabilities of different tautomeric forms. researchgate.net

For example, DFT studies on related benzo[de]cinnolines have been used to investigate their tautomerism and to calculate their NMR chemical shifts. researchgate.netresearchgate.net These theoretical approaches provide a robust framework for understanding the structure and reactivity of this compound at a molecular level.

Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is a widely used tool in chemistry and materials science for calculating properties like ground-state energy, electron density, and frontier molecular orbitals (HOMO/LUMO). mpg.deresearchgate.net This information is crucial for understanding a molecule's stability, reactivity, and spectroscopic properties. The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. mpg.de

For this compound, DFT calculations can elucidate the influence of the bromine atom on the electronic properties of the cinnoline core. The electron-withdrawing nature of the bromine atom at the 3-position is expected to modulate the electron density distribution across the heterocyclic ring system. This, in turn, affects the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for predicting chemical reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity.

DFT is also instrumental in predicting reaction mechanisms. mdpi.compku.edu.cn By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby calculating activation energies and determining the most favorable reaction pathways. sioc-journal.cn For instance, DFT could be used to model the susceptibility of this compound to nucleophilic substitution at the C-Br bond or its participation in cycloaddition reactions, providing mechanistic insights that are valuable for synthetic chemists. mdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table illustrates the type of data that a DFT study on this compound would yield. The values are representative and intended for explanatory purposes.

| Property | Predicted Value | Significance |

| Ground State Energy | -2950.1 Hartree | Indicates the thermodynamic stability of the molecule. |

| HOMO Energy | -6.8 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and electronic excitation energy. |

| Dipole Moment | 2.1 Debye | Provides insight into the molecule's polarity and intermolecular interactions. |

| Mulliken Charge on Br | -0.15 e | Quantifies the partial charge on the bromine atom, affecting its reactivity. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. nih.govebsco.com By calculating the forces between atoms and using them to simulate motion, MD simulations provide a detailed view of a molecule's dynamic behavior, conformational changes, and interactions with its environment, such as a solvent or a biological receptor. nih.govnih.govdovepress.com

In the context of this compound, MD simulations can be employed to study its conformational flexibility and how it interacts with potential biological targets. While the cinnoline ring system is largely rigid, the simulations can reveal subtle dynamics and the preferred orientation of the molecule when binding to a protein. For many biologically active cinnoline derivatives, such as those targeting enzymes like PDE10A or Bruton's tyrosine kinase (BTK), understanding the binding dynamics is key to designing more potent and selective inhibitors. nih.govnih.gov

An MD simulation of a this compound-protein complex would involve placing the molecule in the protein's binding site and simulating the system's evolution over nanoseconds. mdpi.com Analysis of the resulting trajectory can reveal stable intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, and assess the stability of the complex. nih.govmdpi.com Key parameters like the Root Mean Square Deviation (RMSD) are used to evaluate the stability of the protein and the ligand's binding pose, while the Root Mean Square Fluctuation (RMSF) highlights flexible regions of the protein upon ligand binding. dovepress.com

Table 2: Key Parameters Analyzed in a Hypothetical MD Simulation of this compound with a Protein Target

| Parameter | Description | Insights Gained |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the protein-ligand complex from a reference structure over time. mdpi.com | Assesses the overall stability of the simulation and whether the complex reaches equilibrium. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of each individual residue or atom around its average position. dovepress.com | Identifies flexible or rigid regions of the protein and the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and the protein. mdpi.commdpi.com | Determines key specific interactions that stabilize the binding. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure over time. dovepress.com | Indicates conformational changes (e.g., opening or closing) of the protein upon ligand binding. |

| Binding Free Energy (MM/PBSA) | Estimates the free energy of binding for the protein-ligand complex using methods like Molecular Mechanics Poisson-Boltzmann Surface Area. dovepress.com | Provides a quantitative prediction of the binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgnih.gov The fundamental principle of QSAR is that the variation in the biological activity of a series of compounds is correlated with changes in their molecular features, which can be quantified by physicochemical properties or theoretical molecular descriptors. researchgate.netdovepress.com

QSAR studies are particularly relevant for compound classes like cinnolines, which have shown diverse biological activities. researchgate.neteurekaselect.com Research on cinnoline derivatives has led to the development of QSAR models for predicting activities such as antibacterial properties and the inhibition of specific enzymes. nih.govnih.govpopline.org These models are built using a "training set" of compounds with known activities and are then validated to ensure their predictive power for new, untested compounds. nih.gov

For this compound, a QSAR model developed for a series of cinnoline analogues would use descriptors that account for the properties of the substituent at the 3-position. These descriptors can be categorized as electronic (e.g., Hammett constant), steric (e.g., Taft parameter), or hydrophobic (e.g., LogP). The bromine atom would contribute specific values for these descriptors, allowing the model to predict the biological activity of this compound. For example, a 2D-QSAR study on cinnoline derivatives as PDE10A inhibitors highlighted the importance of topological and electronic state indices for activity. nih.gov A 3D-QSAR model for BTK inhibitors showed that bulky substitutions at certain positions were preferred for higher potency. nih.gov

Table 3: Example of a Generic QSAR Equation and Descriptor Contribution This table illustrates a hypothetical QSAR model for predicting the biological activity (expressed as log 1/IC₅₀) of cinnoline derivatives.

| Descriptor | Coefficient | Interpretation | Contribution of a Bromo Group |

| cLogP (Hydrophobicity) | +0.45 | Increased hydrophobicity is beneficial for activity. | Moderate positive contribution. |

| σ (Sigma - Electronic Effect) | +0.23 | Electron-withdrawing groups are favored. | Positive contribution. |

| MR (Molar Refractivity - Steric) | -0.12 | Smaller, less bulky groups are preferred at this position. | Negative contribution (relative to H). |

| (Constant) | +2.50 | Baseline activity of the core structure. | N/A |

| Hypothetical QSAR Equation: | log 1/IC₅₀ = 2.50 + 0.45(cLogP) + 0.23(σ) - 0.12(MR) | This equation would be used to predict the inhibitory concentration (IC₅₀) of new cinnoline compounds based on their calculated descriptors. dovepress.com |

Medicinal Chemistry and Biological Activity Research of 3 Bromocinnoline Derivatives

Development of Therapeutic Agents and Pharmacophores

The concept of "privileged structures" is central to modern medicinal chemistry, identifying molecular scaffolds that are capable of binding to multiple, distinct biological targets. nih.gov These frameworks offer a robust starting point for the design and development of novel therapeutic agents. nih.govscispace.com The cinnoline (B1195905) ring system, a bicyclic heteroaromatic compound containing two adjacent nitrogen atoms, is recognized as one such versatile scaffold. Its derivatives have been investigated for a wide range of pharmaceutical applications, including anticancer, anti-inflammatory, and antihypertensive activities. dntb.gov.ua

The utility of nitrogen-containing heterocyclic systems, such as the closely related isomers quinoline (B57606) and isoquinoline, is well-documented in drug discovery. researchgate.netresearchgate.net These scaffolds are present in approximately 60% of small-molecule drugs approved by the U.S. Food and Drug Administration, underscoring their structural importance. researchgate.net Quinolines, for example, are considered prime examples of privileged structures due to their synthetic accessibility and the diverse biological activities their derivatives exhibit, including antimicrobial, anticancer, and antimalarial properties. nih.govnih.gov The synthetic versatility of these scaffolds allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. researchgate.net The established success of these related structures highlights the significant potential of the cinnoline core in the development of new pharmacologically active molecules.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For derivatives of 3-bromocinnoline, SAR investigations aim to elucidate the effects of various substituents on their therapeutic potential. The bromine atom at the 3-position is a key feature, serving as both a modulator of electronic and lipophilic properties and as a synthetic handle for further chemical modifications.

While specific SAR studies focused exclusively on a broad library of this compound derivatives are not extensively detailed in the provided literature, principles can be drawn from related bromo-substituted heterocyclic systems. For instance, in studies of the marine alkaloid fascaplysin, the position of bromine substitution significantly impacts cytotoxic activity and selectivity. mdpi.com The introduction of a single bromine atom at the C-3 position was a key modification in a synthesized library of derivatives. mdpi.com In another study on 3-phenylcoumarin (B1362560) derivatives, various functional groups on the phenyl ring were explored to determine the determinants of MAO-B inhibition. frontiersin.org

For cinnoline-related structures, such as benzocinnolinone derivatives, SAR studies have shown that specific structural features are essential for activity. core.ac.uk The modification of substituents on the heterocyclic ring system allows for the optimization of potency and selectivity. The strategic placement of halogen atoms like bromine can enhance binding affinity to target proteins and improve pharmacokinetic properties. These principles suggest that for this compound, modifications at other positions of the cinnoline ring—such as the introduction of alkyl, aryl, or amino groups—would likely have a profound impact on biological activity, a hypothesis that forms the basis for ongoing research in this area. mdpi.comnih.gov

Antimicrobial Activity Studies

Derivatives of the cinnoline scaffold and its isomers have demonstrated significant potential as antibacterial agents. The core structure serves as a pharmacophore that can be modified to target various bacterial processes. Research into related bromo-substituted quinoline and quinoxaline (B1680401) derivatives provides a strong basis for the antibacterial potential of this compound compounds.

Studies on 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives revealed that specific substitutions on the heterocyclic ring system are crucial for activity. For example, a derivative with a trifluoromethyl group at the 6-position showed the highest activity against Gram-positive bacteria. nih.govdoi.org Conversely, an ethyl ester substitution was necessary for activity against Gram-negative bacteria, suggesting that the ethoxycarbonyl group may exert a specific action against these types of bacteria. doi.org This highlights the importance of substituent effects on the antibacterial spectrum.

Other quinoline-based hybrids have also been evaluated. In one study, a series of quinoline-based hydroxyimidazolium hybrids showed limited inhibition of Gram-negative bacteria but potent activity against the Gram-positive bacterium Staphylococcus aureus, with one hybrid demonstrating a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. nih.gov Furthermore, certain 2-(4-methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivatives containing a bromine atom on a phenyl ring showed activity against various microorganisms. apjhs.com These findings underscore that the broader class of bromo-substituted nitrogen heterocycles are promising candidates for the development of new antibacterial agents.

| Compound Class | Specific Derivative Example | Target Bacteria | Reported Activity |

|---|---|---|---|

| 2,3-bis(bromomethyl)quinoxaline | 6-(Trifluoromethyl)-2,3-bis(bromomethyl)quinoxaline | Gram-positive bacteria | Highest activity in its class nih.govdoi.org |

| 2,3-bis(bromomethyl)quinoxaline | Ethyl 2,3-bis(bromomethyl)quinoxaline-6-carboxylate | Gram-negative bacteria | Showed specific activity doi.org |

| Quinoline-based hydroxyimidazolium hybrid | Hybrid 7b | Staphylococcus aureus | MIC: 2 µg/mL nih.gov |

| Quinoline-based hydroxyimidazolium hybrid | Hybrid 7h | Staphylococcus aureus | Inhibition at 20 µg/mL nih.gov |

| Quinoline hydrazide | 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid [1-(4-bromo-phenyl)-ethylidene]-hydrazide | Various microorganisms | Active apjhs.com |

The search for novel antifungal agents is critical due to the rise of drug-resistant fungal infections. nih.gov Quinoline-based structures, including those with bromine substitutions, have emerged as a promising class of antifungals. tau.ac.ilelsevierpure.comnih.gov

One notable example is bromoquinol, a quinoline derivative that exhibits potent, wide-spectrum antifungal activity. tau.ac.ilelsevierpure.com It was found to be effective against various pathogenic fungi, including Aspergillus fumigatus and Candida species, with MIC values as low as 0.06 µM and 1 µM, respectively. tau.ac.il The mechanism of action for bromoquinol involves the induction of oxidative stress and apoptosis in the fungal cells. nih.gov

Synthetic pyrrolo[1,2-a]quinoline (B3350903) analogues have also been investigated for their antifungal properties against Candida albicans. Several derivatives, including a 4-bromo substituted analogue, showed significant inhibitory potential at concentrations lower than the standard drug fluconazole. semanticscholar.org Specifically, some of the novel bromo-pyrroloquinoline derivatives showed inhibitory activity at concentrations of 0.4 µg, compared to 30 µg for fluconazole. semanticscholar.org These studies indicate that the inclusion of a bromine atom in the heterocyclic structure can be a key factor in achieving potent antifungal activity.

| Compound | Target Fungi | Reported Activity (MIC) |

|---|---|---|

| Bromoquinol | Aspergillus fumigatus spp. | 0.06 µM tau.ac.il |

| Bromoquinol | Candida spp. | 1-4 µM tau.ac.il |

| Bromoquinol | Zygomycetes (Rhizopus species) | 16–32 µM tau.ac.il |

| Bromo-pyrrolo[1,2-a]quinoline (BQ-06, 07, 08) | Candida albicans | 0.4 µg semanticscholar.org |

| Bromo-pyrrolo[1,2-a]quinoline (BQ-01, 03, 05) | Candida albicans | 0.8 µg semanticscholar.org |

Protozoal diseases, such as malaria, leishmaniasis, and trypanosomiasis, affect millions of people worldwide, necessitating the development of new and effective treatments. mdpi.com Heterocyclic compounds, particularly those containing quinoline and related scaffolds, have historically been a rich source of antiprotozoal drugs. researchgate.net

Research has shown that quinoline derivatives can exhibit broad-spectrum antiprotozoal activities. researchgate.net Studies on bromopyrrole alkaloids, another class of bromo-substituted heterocycles, have identified promising lead compounds against various protozoan parasites. nih.gov For example, longamide B and dibromopalau'amine were found to be potent trypanocidal and antileishmanial agents, while other derivatives showed promise as antimalarial leads against a chloroquine-resistant strain of Plasmodium falciparum. nih.gov

The structural similarity between these active compounds and this compound suggests that cinnoline derivatives also hold significant potential as antiprotozoal agents. The presence of the bromine atom can enhance activity, and the planar aromatic system is a common feature in many molecules that target protozoan pathways. The established success of related bromo-heterocyclic compounds provides a strong rationale for the screening and development of this compound derivatives against a range of clinically relevant protozoan parasites. nih.govresearchgate.net

Anticancer Activity Research

The quest for novel anticancer agents has led to the exploration of a wide array of heterocyclic compounds, with cinnoline derivatives emerging as a promising class. The introduction of a bromine atom at the 3-position of the cinnoline ring can significantly influence the molecule's electronic properties and its interaction with biological targets, potentially enhancing its cytotoxic effects against cancer cells.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

While specific studies on the in vitro cytotoxicity of this compound derivatives are limited, research on related brominated heterocyclic compounds provides valuable insights into their potential anticancer activity. For instance, various brominated quinoline and quinazoline (B50416) derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines.

A study on 6-bromo quinazoline derivatives reported the in vitro antiproliferative activity of these compounds against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. One of the most potent compounds, with an aliphatic linker to a thiol group, exhibited IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM against MCF-7 and SW480 cells, respectively. nih.gov Notably, this compound showed greater potency against the MCF-7 cell line than the established drug Erlotinib. nih.gov Another study on novel brominated quinoline and pyrimidoquinoline derivatives found that several compounds exhibited potent cytotoxic activity against the MCF-7 human breast cancer cell line, with some showing better activity than the reference drug doxorubicin. nih.gov

These findings suggest that the presence of a bromine atom can contribute significantly to the cytotoxic potential of heterocyclic scaffolds. It is plausible that this compound derivatives could exhibit similar or even enhanced cytotoxic profiles. Further research is warranted to synthesize and screen a library of this compound derivatives against a panel of cancer cell lines to determine their IC50 values and identify lead compounds for further development.

Table 1: In Vitro Cytotoxicity of Selected Brominated Heterocyclic Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-Bromo quinazoline derivative | MCF-7 | 15.85 ± 3.32 | nih.gov |

| SW480 | 17.85 ± 0.92 | nih.gov | |

| Brominated quinoline derivative | MCF-7 | 8.5 | nih.gov |

Molecular Mechanisms of Anticancer Action (e.g., DNA Scission, Enzyme Inhibition)

The anticancer activity of many heterocyclic compounds is often attributed to their ability to interact with DNA or inhibit key enzymes involved in cancer cell proliferation and survival. While the specific molecular mechanisms of this compound derivatives have not been elucidated, studies on related structures suggest potential modes of action.

Quinoline derivatives have been shown to act as antiproliferative agents by intercalating into DNA, thereby interfering with the replication process. arabjchem.org Some quinoline analogues are known to target topoisomerase enzymes, which are crucial for managing DNA topology during replication and transcription. arabjchem.org Furthermore, a study on a quinoline appended chalcone (B49325) derivative demonstrated its ability to bind to the minor groove of DNA and induce concentration-dependent cleavage of plasmid DNA.

It is conceivable that this compound derivatives could exert their anticancer effects through similar mechanisms. The planar aromatic structure of the cinnoline ring could facilitate intercalation between DNA base pairs, while the bromine atom might influence the binding affinity and specificity. Additionally, these derivatives could potentially inhibit the activity of enzymes crucial for cancer cell survival. Further investigations, such as DNA binding studies (e.g., UV-Vis, fluorescence spectroscopy, circular dichroism) and enzyme inhibition assays, are necessary to unravel the precise molecular mechanisms of action of this compound derivatives.

Inhibition of Specific Kinases (e.g., Bruton's Tyrosine Kinase, HER inhibitors)

Protein kinases play a pivotal role in the signaling pathways that regulate cell growth, proliferation, and differentiation, making them attractive targets for cancer therapy. While there is no direct evidence of this compound derivatives inhibiting Bruton's Tyrosine Kinase (BTK) or Human Epidermal Growth Factor Receptor (HER) family kinases, the broader class of cinnoline and quinoline derivatives has been explored for kinase inhibitory activity.

A study focused on discovering reversible BTK inhibitors initially explored a cinnoline scaffold. nih.gov Although this led to the development of potent 4-aminoquinoline-3-carboxamide derivatives with improved drug-like properties, it highlights the potential of the cinnoline core in designing kinase inhibitors. nih.gov BTK is a crucial component of the B-cell receptor signaling pathway and is a validated target in various B-cell malignancies. nih.gov

The development of specific kinase inhibitors often involves extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The introduction of a bromine atom at the 3-position of the cinnoline ring could potentially modulate the binding affinity and selectivity of these compounds for specific kinases. Future research should involve the screening of this compound derivatives against a panel of kinases, including BTK and HER family members, to assess their inhibitory potential.

Central Nervous System (CNS) Activity and Related Applications

The development of drugs targeting the central nervous system is a challenging endeavor, with the blood-brain barrier (BBB) posing a significant obstacle. Certain heterocyclic scaffolds have shown promise in their ability to penetrate the CNS and interact with neurological targets. While specific data on the CNS activity of this compound derivatives is not available, related quinoline and cinnoline compounds have been investigated for their potential in treating CNS disorders.

For instance, certain quinoline derivatives have been developed as neurokinin NK3 receptor antagonists with good CNS penetration. nih.govebi.ac.uk These compounds have shown high affinity and potent antagonism at the NK3 receptor, which is implicated in various neurological and psychiatric conditions. Cinnoline derivatives have also been explored as inhibitors of phosphodiesterase 10A (PDE10A) and histamine (B1213489) H3 receptors, both of which are important targets in the CNS. researchgate.netnih.gov

The physicochemical properties of this compound, such as its lipophilicity and molecular size, will be critical determinants of its ability to cross the BBB. The bromine atom can increase lipophilicity, which may enhance CNS penetration. However, a careful balance of properties is required to achieve optimal brain exposure and target engagement. Future studies should focus on evaluating the CNS permeability of this compound derivatives and assessing their binding affinity for various CNS receptors and enzymes to explore their potential therapeutic applications in neurology and psychiatry.

Other Biological and Pharmacological Applications

Beyond their potential in oncology and neurology, cinnoline derivatives have been investigated for a range of other biological activities, including anti-inflammatory properties.

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents has led to the investigation of various heterocyclic compounds. Studies on cinnoline derivatives have demonstrated their potential to modulate inflammatory pathways.

For example, a series of substituted cinnoline imidazole (B134444) derivatives were synthesized and evaluated for their anti-inflammatory activity. rroij.com It was observed that compounds with halogen substitutions, particularly chloro substituents, exhibited potent anti-inflammatory effects. rroij.com Another study on cinnoline pyrazole (B372694) derivatives also reported that halogen-substituted compounds, including those with bromine, showed promising anti-inflammatory activity. These findings suggest that the presence of a bromine atom on the cinnoline scaffold could be a favorable feature for anti-inflammatory activity.

The mechanism of anti-inflammatory action of these compounds may involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. Further research is needed to investigate the anti-inflammatory properties of this compound derivatives, including their effects on the production of inflammatory mediators such as prostaglandins (B1171923) and cytokines, and to elucidate their underlying molecular mechanisms.

Antiviral Activity

Currently, there is a notable absence of published research specifically investigating the antiviral properties of this compound or its derivatives. While other nitrogen-containing heterocyclic compounds have been a fertile ground for the discovery of antiviral agents, the cinnoline scaffold remains largely unexplored in this therapeutic area. Comprehensive screening of this compound and related analogues against a broad spectrum of viruses would be a necessary first step to determine any potential in this field.

Enzyme Inhibition Studies beyond Anticancer Targets

Research into the effects of cinnoline derivatives on enzymes not directly related to cancer has yielded several promising areas of investigation. These studies suggest that the cinnoline scaffold could be a valuable template for developing inhibitors for a range of therapeutic targets.

Human Neutrophil Elastase (HNE) Inhibition

Cinnoline derivatives have been identified as reversible, competitive inhibitors of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. nih.govtandfonline.com While the inhibitory activity of the cinnoline-based compounds was found to be less potent than some previously reported N-benzoylindazoles, they demonstrated enhanced stability in aqueous solutions. tandfonline.comnih.gov Molecular docking studies have suggested that the interaction with HNE can occur via different mechanisms depending on the substitution pattern of the cinnoline ring. tandfonline.com For instance, derivatives with a cinnolin-4(1H)-one structure are thought to be attacked at the amido moiety by the Ser195 hydroxyl group in the enzyme's active site, whereas those with an ester function at the C-4 position are targeted at that ester group. tandfonline.com The most potent compound in one study demonstrated a half-maximal inhibitory concentration (IC50) in the nanomolar range. nih.gov

Phosphodiesterase 10A (PDE10A) Inhibition

The cinnoline scaffold has been successfully utilized to develop potent inhibitors of phosphodiesterase 10A (PDE10A). nih.govnih.gov This enzyme is highly expressed in the brain and is a key target for the treatment of neuropsychiatric disorders such as schizophrenia. nih.govnih.gov A number of cinnoline analogues have been synthesized and shown to inhibit PDE10A with high potency, with IC50 values extending into the low nanomolar range. nih.gov Importantly, several of these compounds also exhibited high selectivity for PDE10A over other phosphodiesterase subtypes, which is a critical factor in minimizing potential side effects. nih.gov

Histamine H₃ Receptor Antagonism

The cinnoline framework has also been explored as a building block for the design of antagonists for the histamine H₃ receptor. mdpi.com This receptor is primarily found in the central nervous system and is involved in regulating the release of various neurotransmitters. As such, H₃ receptor antagonists are being investigated for the treatment of a range of neurological and psychiatric conditions. While the direct investigation of this compound in this context is not reported, the adaptability of the cinnoline core for this target suggests a potential avenue for future research.

Interactive Data Table: Enzyme Inhibition by Cinnoline Derivatives

| Compound Class | Target Enzyme | Key Findings |

| Cinnolin-4(1H)-ones | Human Neutrophil Elastase (HNE) | Reversible, competitive inhibitors with improved aqueous stability. tandfonline.comnih.gov |

| 4-Substituted Cinnolines | Phosphodiesterase 10A (PDE10A) | Potent and selective inhibitors with IC50 values in the low nanomolar range. nih.govnih.gov |

| Cinnoline Analogues | Histamine H₃ Receptor | The scaffold is a viable starting point for the development of H₃ antagonists. mdpi.com |

Material Science Applications of 3 Bromocinnoline Derivatives

Role as Building Blocks in Advanced Material Synthesis

Derivatives of 3-bromocinnoline serve as crucial starting materials for the construction of complex macromolecular architectures. The bromo-substituent allows for the facile introduction of the cinnoline (B1195905) moiety into polymer backbones through various cross-coupling reactions. This strategic incorporation of the electron-deficient cinnoline ring into conjugated systems can significantly influence the resulting material's properties.

Synthesis of Poly(arylene ethynylene)s (PAEs) for Specific Properties

One of the most significant applications of bromocinnoline derivatives is in the synthesis of poly(arylene ethynylene)s (PAEs). nih.gov PAEs are a class of conjugated polymers known for their rigid rod-like structure and interesting photophysical properties, making them suitable for applications in molecular wires, light-emitting diodes, and chemical sensors. nih.gov

The synthesis of cinnoline-containing PAEs can be achieved through a multi-step process. A key step involves the use of a dibromocinnoline derivative, such as 4,6-dibromo-3-butylcinnoline, which can be synthesized from corresponding aryltriazenes via a Richter-type cyclization. nih.gov The bromine atoms on the cinnoline ring are then utilized in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce ethynyl (B1212043) groups. nih.gov These functionalized cinnoline monomers can then be polymerized with other aromatic dihalides or diethynyl compounds to yield the final PAE. nih.gov The inclusion of the cinnoline unit in the PAE backbone is designed to impart specific functionalities, such as metal ion sensing capabilities. nih.gov

Integration into Polymers and Functional Frameworks

The reactivity of the bromine atom in this compound derivatives allows for their integration into a variety of polymeric and functional frameworks beyond PAEs. These derivatives can be conceptualized as versatile building blocks in the broader field of organic chemistry for constructing complex molecules. The ability to precisely design and synthesize these molecular units is fundamental to creating functional materials with desired properties for a wide array of applications, including pharmaceuticals and agrochemicals, in addition to advanced materials.

Development of Optoelectronic Materials

The incorporation of the cinnoline moiety into conjugated polymers significantly impacts their electronic and optical properties, leading to the development of novel optoelectronic materials. The electron-deficient nature of the cinnoline ring can influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting its absorption, emission, and charge transport characteristics.

Exploration of Specific Electrical and Optical Properties

| Polymer | Absorption Max (nm) | Emission Max (nm) |

| Cinnoline-PAE with butyl substituent | 350, 421 | 451, 478 |

| Cinnoline-PAE with heptynyl substituent | 355, 424 | 453, 480 |

These polymers typically exhibit fluorescence in solution, a property that is crucial for their application in sensing. The introduction of different side chains, such as alkyl or alkynyl groups, at the 3-position of the cinnoline ring can be used to tune these photophysical properties. nih.gov

Applications in Sensing and Chemosensing

A significant application of materials derived from bromocinnoline is in the field of chemosensing. The nitrogen atoms in the cinnoline ring can act as binding sites for metal ions. This interaction can lead to a change in the polymer's photophysical properties, such as fluorescence quenching, which forms the basis for a sensor.

For example, cinnoline-containing PAEs have been demonstrated to be effective fluorescent chemosensors for the detection of palladium (II) ions (Pd²⁺). nih.gov The fluorescence of these polymers in a tetrahydrofuran (B95107) (THF) solution is significantly quenched upon the addition of Pd²⁺. This quenching effect is attributed to the binding of the palladium cations to the cinnoline moiety within the polymer backbone. nih.gov This high sensitivity and selectivity make these materials promising for applications in environmental monitoring and catalysis research. nih.gov

Novel Material Design and Property Tuning

The use of this compound derivatives as building blocks opens up avenues for the rational design of novel materials with finely tuned properties. By systematically modifying the structure of the cinnoline monomer and the comonomers used in polymerization, it is possible to control the electronic, optical, and sensing characteristics of the resulting materials.

The introduction of the cinnoline heterocycle into a conjugated polymer backbone is a powerful strategy for tuning its properties. For instance, the electron-withdrawing nature of the cinnoline ring can be balanced by incorporating electron-donating units into the polymer to create donor-acceptor systems with tailored band gaps. This approach is fundamental in the design of materials for organic photovoltaics and light-emitting diodes.

Furthermore, the specific example of Pd²⁺ sensing by cinnoline-containing PAEs highlights the potential for designing highly selective chemosensors. nih.gov By modifying the substituents on the cinnoline ring, it may be possible to tune the binding affinity and selectivity for other metal ions or small molecules, leading to the development of a broader range of chemical sensors. The versatility of the Sonogashira coupling reaction, used to create these polymers, allows for the incorporation of a wide variety of functional groups, further expanding the possibilities for novel material design. nih.gov

Potential Catalytic Applications and Mechanistic Insights

3-Bromocinnoline as a Ligand or Precursor for Metal-Organic Catalysts

The cinnoline (B1195905) scaffold, an isomer of quinoline (B57606) and isoquinoline, possesses two adjacent nitrogen atoms, making it an intriguing candidate for use as a ligand in metal-organic catalysts. pnrjournal.com The lone pair of electrons on the nitrogen atoms can coordinate with transition metal centers, forming stable complexes that can catalyze a variety of organic transformations. The presence of a bromine atom at the 3-position can further modulate the electronic properties of the cinnoline ring system, influencing the stability and reactivity of the resulting metal complex.

While direct studies on this compound as a ligand are not extensively documented, the synthesis of cinnoline derivatives is often achieved through transition-metal-catalyzed reactions, such as those involving rhodium (Rh) and palladium (Pd). acs.orgresearchgate.netacs.orgacs.org For instance, Rh(III)-catalyzed C-H activation and annulation reactions are employed to construct the cinnoline core. researchgate.netrsc.org Similarly, palladium-catalyzed dual C-H activation provides an efficient route to benzo[c]cinnoline derivatives. acs.orgacs.org These synthetic methodologies underscore the inherent affinity of the cinnoline framework for transition metals, suggesting its potential to act as a ligand.

The formation of a catalytically competent five-membered rhodacycle as a key intermediate in certain cinnoline syntheses provides evidence of the stable interaction between the cinnoline precursor and the metal center. researchgate.net It is plausible that a pre-formed this compound molecule could coordinate to various metal centers (e.g., Ru, Pt, Rh, Pd, Ir, Fe, Ni, Au, Cu) to form active catalysts for reactions such as hydrogenations, cross-couplings, and C-H functionalizations, analogous to the well-established catalytic activity of quinoline-metal complexes. latrobe.edu.auscilit.com The bromo-substituent could also serve as a handle for further functionalization, allowing for the synthesis of more complex, tailored ligands for specific catalytic applications.

Table 1: Transition Metals Used in the Catalytic Synthesis of Cinnoline and Quinoline Derivatives

| Metal Catalyst | Role in Synthesis | Potential as Catalytic Center with Cinnoline Ligand |

|---|---|---|

| Rhodium (Rh) | Catalyzes C-H activation and annulation to form cinnolines. researchgate.netacs.orgresearchgate.netrsc.org | High potential for C-H functionalization and hydrogenation reactions. |

| Palladium (Pd) | Catalyzes dual C-H activation and cross-coupling for cinnoline synthesis. acs.orgacs.orgresearchgate.net | High potential for cross-coupling reactions (e.g., Suzuki, Heck). |

| Ruthenium (Ru) | Highly effective catalyst for quinoline synthesis. latrobe.edu.au | Potential for various catalytic transformations including metathesis and transfer hydrogenation. |

Investigation of Organocatalytic Properties of this compound Derivatives

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. nih.gov N-heterocyclic compounds, such as derivatives of quinoline, have been successfully employed as organocatalysts. researchgate.net The nitrogen atom in these structures can act as a Lewis base or be protonated to act as a Brønsted acid, facilitating a variety of transformations.